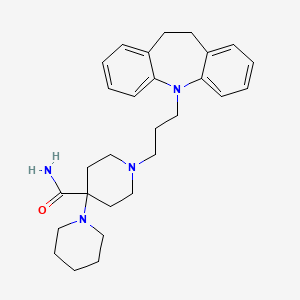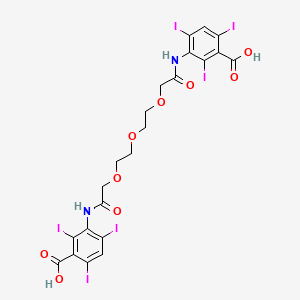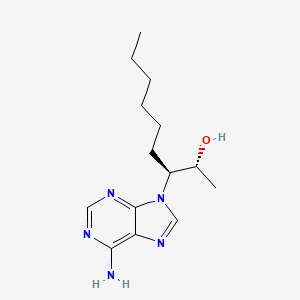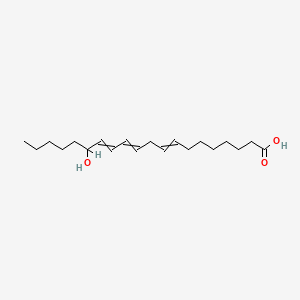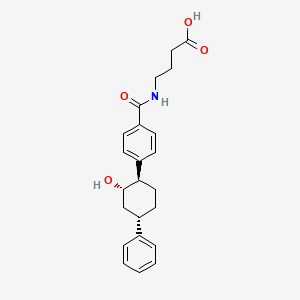
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5S)-2-(4-glutaridylbenzyl)-5-phenylcyclohexan-1-ol: is a chiral organic compound with the following chemical formula:
C23H27NO4
. It belongs to the class of γ-amino acids and is derived from butanoic acid by replacing the hydrogen at the fourth carbon with an amino group. This compound exhibits interesting biological properties and has applications in various fields.Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of a glutaric acid derivative with a benzylamine. The stereochemistry of the starting materials determines the chirality of the final product.
Reaction Conditions::Glutaric Acid Derivative Synthesis: Glutaric acid can be obtained from the oxidation of cyclopentanone or by other synthetic methods.
Benzylamine Condensation: The reaction between glutaric acid derivative and benzylamine occurs under acidic or basic conditions. The stereochemistry of the starting materials influences the stereochemistry of the product.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction reactions can yield different stereoisomers or diastereomers.
Substitution: Substitution reactions at the phenyl or cyclohexane ring can modify the compound’s properties.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and stereochemistry. Isomers, diastereomers, and enantiomers may form.
Scientific Research Applications
(1S,2S,5S)-2-(4-glutaridylbenzyl)-5-phenylcyclohexan-1-ol: finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a chiral building block in organic synthesis.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
γ-Aminobutyric Acid (GABA): A neurotransmitter and signaling molecule.
N-Acylpyrrolidine: Structurally related to our compound.
Other Chiral Cyclohexanols: Explore their properties and applications.
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[[4-[(1R,2S,4S)-2-hydroxy-4-phenylcyclohexyl]benzoyl]amino]butanoic acid |
InChI |
InChI=1S/C23H27NO4/c25-21-15-19(16-5-2-1-3-6-16)12-13-20(21)17-8-10-18(11-9-17)23(28)24-14-4-7-22(26)27/h1-3,5-6,8-11,19-21,25H,4,7,12-15H2,(H,24,28)(H,26,27)/t19-,20+,21-/m0/s1 |
InChI Key |
OBWILOKKNDYPLX-HBMCJLEFSA-N |
SMILES |
C1CC(C(CC1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O |
Isomeric SMILES |
C1C[C@@H]([C@H](C[C@H]1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)
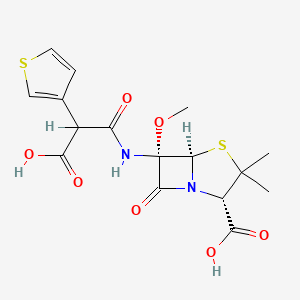

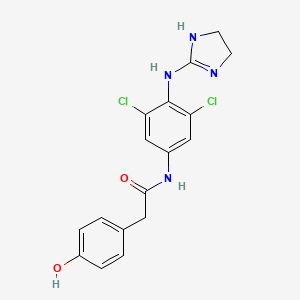
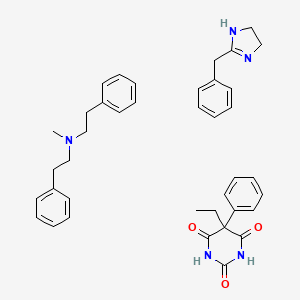
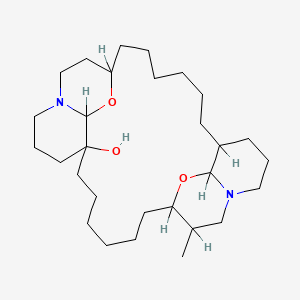
![4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid](/img/structure/B1212913.png)
